An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzaldehyde
An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzaldehyde
CAS Number: 144896-51-5
This technical guide provides a comprehensive overview of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, a robust synthetic protocol, and explores its relevance in medicinal chemistry, particularly in the context of anticancer research.
Physicochemical Properties
4-Benzyloxy-3,5-dimethylbenzaldehyde is a substituted aromatic aldehyde featuring a benzyl ether protecting group. Its key identifiers and properties are summarized below for quick reference.
| Property | Value |
| CAS Number | 144896-51-5 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde |
| Synonyms | 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde |
| Appearance | Off-white to pale yellow solid or crystalline powder |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
Synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde
The primary and most efficient synthetic route to 4-Benzyloxy-3,5-dimethylbenzaldehyde is through the Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol, 4-hydroxy-3,5-dimethylbenzaldehyde, with a suitable benzylating agent.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a standard and reliable method for the preparation of 4-Benzyloxy-3,5-dimethylbenzaldehyde.
Materials:
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4-Hydroxy-3,5-dimethylbenzaldehyde
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Benzyl bromide (or benzyl chloride)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone or N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
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To a solution of 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent) in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0-2.5 equivalents).
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Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
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To this mixture, add benzyl bromide (1.1-1.2 equivalents) dropwise via a dropping funnel.
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Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone or ethyl acetate.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with deionized water (2x) and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude 4-Benzyloxy-3,5-dimethylbenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes, including benzyloxybenzaldehyde derivatives, are recognized as important scaffolds in medicinal chemistry due to their versatile reactivity and their ability to serve as building blocks for a wide range of biologically active molecules.
Recent studies have highlighted the potential of benzaldehyde and its derivatives as anticancer agents. Research has shown that these compounds can exhibit inhibitory activity against key targets in cancer progression, such as Aldehyde Dehydrogenase (ALDH) and proteins involved in signal transduction pathways.[1][2][3]
Inhibition of Aldehyde Dehydrogenase (ALDH)
Derivatives of benzyloxybenzaldehyde have been investigated as inhibitors of aldehyde dehydrogenase, particularly the ALDH1A3 isoform, which is overexpressed in various cancers and is linked to cancer stem cells and resistance to chemotherapy.[1][2][3] The aldehyde functional group of these compounds can interact with the active site of the enzyme, leading to its inhibition.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Benzyloxybenzaldehyde derivatives | ALDH1A3 | 0.23 - 1.29 | [2][3] |
Targeting the 14-3-3ζ Signaling Pathway
Benzaldehyde has been shown to suppress epithelial-mesenchymal plasticity and overcome treatment resistance in cancer by targeting the interaction of the 14-3-3ζ protein with phosphorylated histone H3 (H3S28ph).[4][5] This interaction is crucial for the transcriptional regulation of genes associated with cancer stemness and metastasis.[4] By disrupting this interaction, benzaldehyde can inhibit downstream signaling pathways that promote cancer cell survival and proliferation.
Below is a diagram illustrating the proposed mechanism of action of benzaldehyde in cancer cells.
Caption: Proposed signaling pathway targeted by benzaldehyde in cancer cells.
The experimental workflow for assessing the inhibitory activity of compounds like 4-Benzyloxy-3,5-dimethylbenzaldehyde on ALDH often involves cell-based assays such as the ALDEFLUOR™ assay.
Caption: A typical experimental workflow for evaluating ALDH inhibition.
Conclusion
4-Benzyloxy-3,5-dimethylbenzaldehyde is a valuable chemical intermediate with straightforward access through well-established synthetic methodologies. Its structural motifs are of significant interest in the field of drug discovery, particularly for the development of novel anticancer agents targeting pathways involved in drug resistance and metastasis. This technical guide provides a foundational resource for researchers and scientists working with this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innovbiological.com [innovbiological.com]
